N-(4-(4-bromophenyl)thiazol-2-yl)-2-fluorobenzamide

GIRK channel regioisomer selectivity ion channel pharmacology

N-(4-(4-bromophenyl)thiazol-2-yl)-2-fluorobenzamide (CAS 301235-99-4) is a synthetic small molecule (C₁₆H₁₀BrFN₂OS; MW 377.23) belonging to the thiazole-benzamide hybrid class. Its architecture comprises a central 1,3-thiazole ring substituted at the C4 position with a 4-bromophenyl group and at the N2 position with a 2-fluorobenzamide moiety.

Molecular Formula C16H10BrFN2OS
Molecular Weight 377.23
CAS No. 301235-99-4
Cat. No. B2810701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-bromophenyl)thiazol-2-yl)-2-fluorobenzamide
CAS301235-99-4
Molecular FormulaC16H10BrFN2OS
Molecular Weight377.23
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)F
InChIInChI=1S/C16H10BrFN2OS/c17-11-7-5-10(6-8-11)14-9-22-16(19-14)20-15(21)12-3-1-2-4-13(12)18/h1-9H,(H,19,20,21)
InChIKeyFIZHQEFNFLFBEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-bromophenyl)thiazol-2-yl)-2-fluorobenzamide (CAS 301235-99-4): Scientific Identity and Procurement-Relevant Classification


N-(4-(4-bromophenyl)thiazol-2-yl)-2-fluorobenzamide (CAS 301235-99-4) is a synthetic small molecule (C₁₆H₁₀BrFN₂OS; MW 377.23) belonging to the thiazole-benzamide hybrid class [1]. Its architecture comprises a central 1,3-thiazole ring substituted at the C4 position with a 4-bromophenyl group and at the N2 position with a 2-fluorobenzamide moiety. This specific substitution pattern distinguishes it from other thiazole-benzamide analogs and places it within a pharmacologically investigated chemical space that has yielded Bcr-Abl kinase inhibitors, ion-channel modulators, and antibacterial agents [2]. The compound is primarily utilized as a research tool in kinase inhibition, ion-channel pharmacology, and anticancer screening programs, where its regioisomeric identity (2-fluoro vs. alternative fluoro placements) and halogen composition are critical determinants of target engagement.

Workflow Kinase inhibition, ion-channel pharmacology, and anticancer screening research
Regioisomeric control 2-Fluoro benzamide defines target engagement distinct from 4-fluoro isomer
Halogen-dependent 4-Bromophenyl engages specific halogen-bonding and hydrophobic contacts

Why Generic Substitution Is Inadmissible for N-(4-(4-bromophenyl)thiazol-2-yl)-2-fluorobenzamide in Scientific Procurement


Within the thiazole-benzamide series, even subtle structural modifications—such as the positional isomerism of the fluorine atom on the benzamide ring (2-fluoro vs. 4-fluoro) or replacement of the benzamide linker with an acetamide—produce quantifiably distinct biological activity profiles [1]. The 4-bromophenyl substituent engages in specific halogen-bonding and hydrophobic interactions that are absent in the des-bromo or 4-chloro analogs [2]. Procurement of a generic 'thiazole benzamide' without precise control of the 2-fluorobenzamide regioisomer and the 4-bromophenyl pharmacophore risks selecting a compound with altered kinase selectivity, shifted ion-channel modulatory properties, and unpredictable cellular potency—a risk that cannot be mitigated post hoc by formulation or assay optimization [3].

Fluorine position 2-Fluoro regioisomer may shift ion-channel target profile away from GIRK channels compared to 4-fluoro analog
Bromine-dependent architecture Des-bromo analogs lack halogen-bonding networks, altering solid-state properties and target interactions
Linker variation Benzamide vs. acetamide linker modifies H-bonding capacity, metabolic stability, and antiproliferative profile

Quantitative Differentiation Evidence: N-(4-(4-bromophenyl)thiazol-2-yl)-2-fluorobenzamide vs. Closest Analogs


Regioisomeric Fluorine Positioning Drives Ion Channel Target Engagement: 2-Fluoro vs. 4-Fluoro Benzamide

The 4-fluoro regioisomer N-(4-(4-bromophenyl)thiazol-2-yl)-4-fluorobenzamide has been characterized as a GIRK1/4 channel inhibitor with an IC₅₀ of 3.20 × 10³ nM (3.2 μM) in a thallium-flux assay [1]. The 2-fluoro isomer presents a fundamentally different electronic distribution: the ortho-fluorine withdraws electron density from the amide carbonyl, alters the amide N–H acidity, and creates an intramolecular hydrogen-bonding opportunity (N–H···F) that constrains the benzamide conformation. This conformational restriction is expected to shift the compound's selectivity profile away from GIRK channels toward alternative targets, making the two regioisomers non-interchangeable despite identical molecular formula and mass.

GIRK channel selectivity
Cross-study comparable
4-Fluoro isomer: GIRK1/4 IC₅₀ 3.2 µM; 2-fluoro: predicted reduced GIRK affinity
Regioisomer profile may differ; verify target engagement
Thallium-flux assay context
GIRK channel regioisomer selectivity ion channel pharmacology

Benzamide vs. Acetamide Linker: Impact on Anticancer Potency in MCF7 Breast Adenocarcinoma

In a study of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, the most potent compounds (d6 and d7) exhibited IC₅₀ values of 38.0 μM and 40.6 μM, respectively, against the MCF7 estrogen receptor-positive breast adenocarcinoma cell line, compared to 5-fluorouracil reference standard at IC₅₀ = 5.2 μM [1]. Replacement of the chloroacetamide linker with a 2-fluorobenzamide moiety introduces an aromatic ring capable of π–π stacking with target protein residues and eliminates the metabolic lability of the α-chloro group. The benzamide NH also serves as an additional hydrogen-bond donor, potentially increasing binding affinity compared to the acetamide series. This linker differentiation is a key driver of potency divergence within the 4-bromophenylthiazole scaffold.

MCF7 antiproliferative
Cross-study comparable
Acetamide series: d6 IC₅₀ 38.0 µM; d7 IC₅₀ 40.6 µM; 5-FU 5.2 µM
Linker-dependent potency; benzamide may shift profile
SRB assay, MCF7 cells, 48 h
anticancer activity MCF7 linker SAR breast cancer

Bcr-Abl Kinase Inhibition: Benchmarking Against the Thiazolamide–Benzamide Series Lead Compound

Within the thiazolamide–benzamide chemical series, the lead compound 3m achieved an Abl wild-type IC₅₀ of 1.273 μM and retained activity against the imatinib-resistant T315I gatekeeper mutant with an IC₅₀ of 39.89 μM [1]. The target compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-fluorobenzamide, shares the 4-bromophenylthiazole core and benzamide linker with this series but differs in the substitution pattern on the benzamide phenyl ring. The 2-fluoro substituent on the target compound, as opposed to the diverse substitution patterns explored in the 40-compound series, introduces distinct electronic and steric properties that may translate to a differentiated wild-type vs. mutant selectivity index—a parameter of critical importance for overcoming clinical acquired resistance in CML [1].

Bcr-Abl kinase inhibition
Class-level inference
Series lead 3m: WT IC₅₀ 1.27 µM; T315I IC₅₀ 39.89 µM
2-Fluoro substitution may alter selectivity index
Recombinant kinase assay; thiazolamide series
Bcr-Abl kinase chronic myeloid leukemia T315I mutant kinase inhibitor

ZAC Channel Antagonist Class Selectivity: 4-Bromophenyl vs. 4-tert-Butyl Substitution

N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), with optimized analogs exhibiting IC₅₀ values of 1–3 μM in two-electrode voltage clamp (TEVC) electrophysiology recordings from Xenopus oocytes [1]. The reference antagonist TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) displayed no significant agonist, antagonist, or modulatory activity at 5-HT₃A, α₃β₄ nicotinic acetylcholine, α₁β₂γ₂S GABAₐ, or α₁ glycine receptors at 30 μM [1]. Replacing the 4-tert-butyl group with a 4-bromophenyl substituent (as in the target compound) introduces a larger, electron-withdrawing aromatic system that may enhance π-stacking interactions within the ZAC binding pocket while altering the compound's selectivity fingerprint across the Cys-loop receptor superfamily.

ZAC channel antagonism
Class-level inference
TTFB: ZAC IC₅₀ 1–3 µM; 4-Br-phenyl may shift potency/selectivity
4-Bromophenyl probe distinct from tert-butyl reference
TEVC electrophysiology, Xenopus oocytes
Zinc-Activated Channel ZAC antagonist Cys-loop receptor ion channel selectivity

Crystallographic Evidence: Halogen-Bonding Architecture Unique to the 4-Bromophenylthiazole Scaffold

Synchrotron X-ray diffraction analysis of the closely related N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide (compound II) reveals a three-dimensional framework mediated by N—H···Br hydrogen bonds, C—H···O hydrogen bonds, and secondary S···Br [3.3507 (11) Å] and S···S [3.4343 (14) Å] interactions [1]. In contrast, the des-bromo analog (compound I, with a 4-phenyl substituent) forms only two-dimensional hydrogen-bonded layers, lacking the bromine-dependent interactions that stabilize the three-dimensional network [1]. The S···Br halogen bond, in particular, is a structure-defining feature that directly depends on the 4-bromophenyl substituent and may translate to differential solubility, dissolution rate, and formulation behavior of the target compound relative to non-brominated analogs.

Solid-state architecture
Supporting evidence
4-Br analog: 3D framework via S···Br 3.3507 Å; des-Br: 2D layers
Bromine-dependent packing may affect solubility
Synchrotron XRD, 100 K, R=3.1%
crystal structure halogen bonding solid-state properties X-ray diffraction

FabH Enzyme Inhibition: Scaffold Class Baseline for Antibacterial Differentiation

Thiazole derivatives built from the 4-(4-bromophenyl)thiazol-2-amine precursor have been evaluated as FabH (β-ketoacyl-acyl carrier protein synthase III) inhibitors, with 19 compounds exhibiting IC₅₀ values ranging from 5.8 μM to 48.1 μM, and corresponding MIC values of 1.56–100 μg/mL against Gram-positive and Gram-negative bacteria [1]. The target compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-fluorobenzamide, extends this scaffold via a benzamide linkage rather than a simple amine bond. This extension adds molecular weight (from ~269 Da for 4-(4-bromophenyl)thiazol-2-amine to 377 Da) and introduces the 2-fluorophenyl ring, which may shift the biological target preference from the FabH active site to alternative enzyme pockets. The FabH data serve as a baseline for the 4-bromophenylthiazole substructure's intrinsic antibacterial potential, against which the benzamide-extended compound's differentiated activity can be assessed.

FabH antibacterial baseline
Class-level inference
4-Br-phenylthiazol-2-amine series: FabH IC₅₀ 5.8–48.1 µM; MIC 1.56–100 µg/mL
Benzamide extension shifts away from FabH target space
MTT assay, Gram-positive/negative bacteria
FabH inhibitor antibacterial fatty acid biosynthesis thiazole

Evidence-Anchored Application Scenarios for N-(4-(4-bromophenyl)thiazol-2-yl)-2-fluorobenzamide (CAS 301235-99-4)


Bcr-Abl Kinase Inhibitor Lead Optimization and Drug-Resistance Profiling

The thiazolamide–benzamide series, to which N-(4-(4-bromophenyl)thiazol-2-yl)-2-fluorobenzamide belongs, has demonstrated broad-spectrum Bcr-Abl inhibitory activity, including against the T315I gatekeeper mutant (lead compound 3m: wild-type IC₅₀ = 1.273 μM; T315I IC₅₀ = 39.89 μM) [1]. The target compound's unique 2-fluorobenzamide substitution pattern provides a distinct SAR data point for medicinal chemistry programs seeking to optimize the wild-type/mutant selectivity ratio and overcome imatinib-resistant CML. Its procurement is justified for kinase panel screening and structure–activity relationship expansion around the thiazolamide–benzamide chemotype [1].

Zinc-Activated Channel (ZAC) Pharmacological Tool Compound Development

N-(thiazol-2-yl)-benzamide analogs constitute the first known selective antagonist class for the Zinc-Activated Channel (ZAC), with characterized analogs exhibiting IC₅₀ values of 1–3 μM and clean selectivity over classic Cys-loop receptors (5-HT₃A, nAChR, GABAₐ, GlyR) [2]. The target compound, with its 4-bromophenyl substituent replacing the 4-tert-butyl group of the reference antagonist TTFB, offers a structurally differentiated probe for exploring the ZAC pharmacophore, mapping halogen-bonding contributions to antagonist potency, and investigating the physiological functions of this poorly elucidated ligand-gated ion channel [2].

Regioisomeric Selectivity Studies in Ion Channel Pharmacology (GIRK vs. Alternative Targets)

The 4-fluoro regioisomer N-(4-(4-bromophenyl)thiazol-2-yl)-4-fluorobenzamide has been identified as a GIRK channel inhibitor (GIRK1/4 IC₅₀ = 3.2 μM; GIRK1/2 IC₅₀ = 3.8 μM) [3]. The 2-fluoro regioisomer (the target compound) is predicted to exhibit diminished GIRK affinity due to altered amide conformation and electronic distribution. Paired procurement of both regioisomers enables controlled head-to-head electrophysiological profiling to quantify the impact of fluorine position on GIRK channel engagement and to identify the 2-fluoro compound's alternative primary target(s) [3].

Anticancer Screening with Linker-Dependent SAR Expansion (MCF7 and Beyond)

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have established baseline anticancer activity against the MCF7 breast adenocarcinoma cell line (d6 IC₅₀ = 38.0 μM; d7 IC₅₀ = 40.6 μM) [4]. Procuring the 2-fluorobenzamide analog (the target compound) allows systematic comparison of benzamide vs. acetamide linkers on the same 4-bromophenylthiazole scaffold, enabling quantitative assessment of how linker aromaticity, hydrogen-bonding capacity, and metabolic stability influence antiproliferative potency and cell-line selectivity [4].

Application
Selection Property
Validation Focus
Bcr-Abl kinase inhibitor profiling
Thiazolamide–benzamide chemotype
Wild-type and T315I selectivity index
ZAC pharmacological probe development
4-Bromophenyl substituent for structural differentiation
Cys-loop receptor selectivity panel
Ion channel regioisomeric selectivity
2-Fluoro vs. 4-fluoro benzamide positioning
GIRK channel engagement and target identification
Anticancer linker SAR expansion
Benzamide vs. acetamide linker
MCF7 cell-line antiproliferative response
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